

Application Note: Microwave-Assisted Extraction of Flavonoids from Red Onion Scales

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Compound of Interest		
Compound Name:	Quercetin 7-O-(6"-O-malonyl)-	
	beta-D-glucoside	
Cat. No.:	B12299876	Get Quote

AN-ROS-MAE-001

Audience: Researchers, scientists, and drug development professionals.

Introduction Red onion (Allium cepa L.) scales, often discarded as agricultural waste, are a rich source of valuable bioactive compounds, particularly flavonoids.[1] The primary flavonoids present include quercetin and its derivatives, as well as anthocyanins such as cyanidin and peonidin, which are responsible for the characteristic red-purple color.[1][2][3] These compounds exhibit a wide range of therapeutic properties, including antioxidant, anti-inflammatory, anti-diabetic, and cardioprotective effects.[4][5] Microwave-Assisted Extraction (MAE) is a modern and green extraction technique that offers significant advantages over conventional methods, including reduced solvent consumption, shorter extraction times, and higher extraction yields.[6][7][8] This application note provides a detailed protocol for the efficient extraction of flavonoids from red onion scales using MAE, along with methods for their quantification and antioxidant activity assessment.

Experimental Protocols Materials and Equipment

- Plant Material: Dry outer scales of red onions.
- Chemicals and Reagents: Ethanol (≥95%), Methanol (HPLC grade), Acetonitrile (HPLC grade), Acetic Acid, Quercetin standard (≥98%), 2,2-diphenyl-1-picrylhydrazyl (DPPH), Gallic



acid, Folin-Ciocalteu reagent, Sodium Carbonate, Aluminum Chloride, Sodium Nitrite, Sodium Hydroxide, Deionized water.

 Equipment: Laboratory microwave extraction system (e.g., MARS 6), grinding mill, analytical balance, centrifuge, UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector, vortex mixer, pH meter, volumetric flasks, pipettes, and standard laboratory glassware.

Sample Preparation

- Collect the dry, outermost scales of red onions.
- Wash the scales thoroughly with deionized water to remove any dirt and contaminants.
- Dry the scales at 40-50 °C in a hot air oven until a constant weight is achieved.
- Grind the dried scales into a fine powder (e.g., particle size of 180 μm) using a laboratory mill.[9]
- Store the resulting powder in an airtight container, protected from light and moisture, at room temperature until extraction.

Microwave-Assisted Extraction (MAE) Protocol

- Accurately weigh 0.2-0.3 g of the dried red onion scale powder and place it into a microwave extraction vessel.[6][10]
- Add the extraction solvent. A mixture of ethanol and water (e.g., 60-70% v/v) is commonly
 effective.[9][11] The solvent-to-solid ratio can range from 20:1 to 40:1 mL/g.[11]
- Securely close the extraction vessels and place them in the microwave extractor.
- Set the MAE parameters. Typical conditions include:

Microwave Power: 500-900 W[11]

Extraction Time: 60-180 seconds[6][11]

Temperature: 50-110 °C[6][10]



- · Initiate the extraction program.
- After extraction, allow the vessels to cool to room temperature.
- Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
- Wash the residue with a small volume of the extraction solvent to ensure complete recovery
 of flavonoids.
- Combine the filtrates and transfer to a volumetric flask, making up to a final volume.
- Centrifuge the extract at approximately 1700 x g for 5-10 minutes to pellet any remaining fine particles.[10]
- Collect the supernatant and store it at 4 °C in a dark container for subsequent analysis.

Total Flavonoid Content (TFC) Assay

- Prepare a stock solution of the extract.
- Pipette 1 mL of the extract into a 10 mL volumetric flask containing 4 mL of deionized water.
- Add 0.3 mL of 5% sodium nitrite (NaNO₂) solution and vortex.
- After 5 minutes, add 0.3 mL of 10% aluminum chloride (AlCl₃) solution and vortex.
- After another 6 minutes, add 2 mL of 1 M sodium hydroxide (NaOH) solution.
- Immediately add deionized water to bring the final volume to 10 mL and mix thoroughly.
- Measure the absorbance at 510 nm using a UV-Vis spectrophotometer against a blank.
- Prepare a calibration curve using quercetin as a standard.
- Express the TFC as milligrams of quercetin equivalents per gram of dry weight (mg QE/g DW).



Antioxidant Activity Assay (DPPH Radical Scavenging)

- Prepare a 6 x 10⁻⁵ M solution of DPPH in methanol.[12]
- Add 100 μL of the red onion scale extract (at various concentrations) to 2 mL of the DPPH solution.[12]
- Vortex the mixture and incubate in the dark at room temperature for 30-40 minutes.[10][12]
- Measure the absorbance at 515 nm.[10]
- The scavenging activity is calculated using the formula: % Inhibition = [(A_control A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance with the extract.
- Results can be expressed as an IC₅₀ value (the concentration of extract required to scavenge 50% of the DPPH radicals).

Data Presentation

Quantitative data from various studies on the MAE of flavonoids from red onion scales are summarized below for comparative analysis.

Table 1: Optimal Conditions for Microwave-Assisted Extraction of Flavonoids from Red Onion Scales

Parameter	Optimal Value	Source(s)	
Microwave Power	700 - 770 W [6][11]		
Extraction Time	65 - 120 seconds	[6][11]	
Solvent	Ethanol or Methanol in Water	[6][10]	
Solvent Conc.	50% - 93.8% (v/v)	[6][10][11]	
Solvent-to-Solid Ratio	17.9:1 - 30:1 (mL/g)	[9][10]	

| Temperature | 50 - 99.9 °C |[10][11] |



Table 2: Yield of Flavonoids and Antioxidant Activity from Red Onion Scale Extracts

Parameter	Reported Value	Method	Source(s)
Quercetin Yield	27.20 ± 1.55 mg/g DW	MAE-HPLC	[6]
Total Flavonoid Yield	12.52%	MAE	[9]
Total Flavonols	7.557 ± 0.3261 mg/g	MAE	[10]
Total Phenolic Content	10.90 ± 0.88 mg GAE/g DW	MAE	[11]
Antioxidant Activity	12.08 ± 0.0379 mg TE/g	DPPH	[10]

| Antioxidant Activity | 79.80 µmol/g DW | FRAP |[13] |

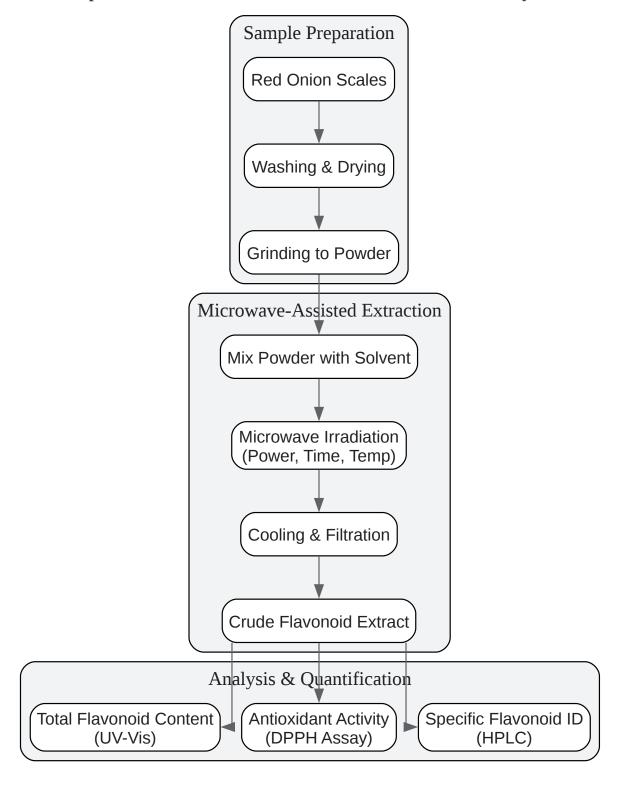
DW: Dry Weight; GAE: Gallic Acid Equivalents; TE: Trolox Equivalents; MAE: Microwave-Assisted Extraction.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental mechanism of flavonoid antioxidant action.



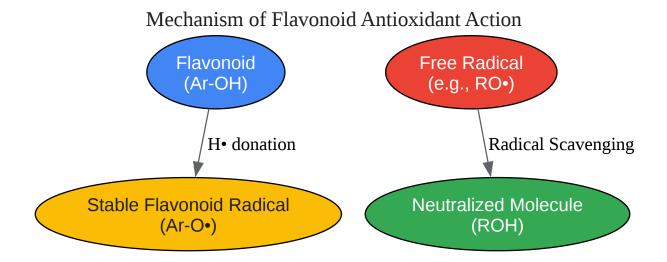
Experimental Workflow for Flavonoid Extraction and Analysis



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Caption: Workflow from sample preparation to analysis.





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Caption: Flavonoid neutralizing a free radical.

Conclusion

Microwave-assisted extraction is a highly efficient, rapid, and green method for isolating high-value flavonoids from red onion scales. The optimized protocols presented here demonstrate that parameters such as microwave power, extraction time, and solvent composition are critical for maximizing extraction yield.[9][10] The resulting extracts, rich in quercetin and other phenolic compounds, show significant antioxidant activity, highlighting their potential for use as natural antioxidants in the food industry, as active ingredients in nutraceuticals, and as lead compounds in drug discovery and development.[4][14] This application note provides a robust framework for researchers to harness the therapeutic potential of this readily available agricultural byproduct.

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